4-Methyl-1-(piperidin-1-YL)pentan-1-one

Overview

Description

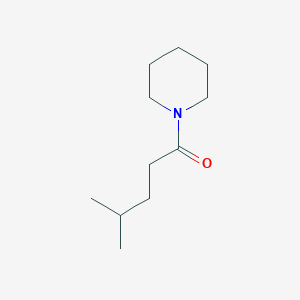

4-Methyl-1-(piperidin-1-YL)pentan-1-one, also known as a-PiHP, is a synthetic cathinone . Synthetic cathinones are a group of drugs that are related to the naturally occurring khat plant. They are known for their stimulant effects .

Synthesis Analysis

The synthesis of this compound and its analogs has been a topic of interest in recent years . The compound is an analog of a-PHP, a popular synthetic cathinone . The branched alkyl side chain found in this compound is also found in the hexedrone analog isohexedrone .Molecular Structure Analysis

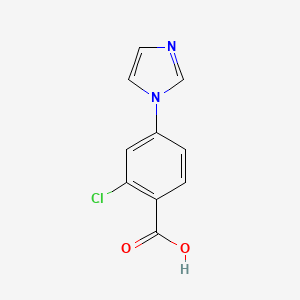

The molecular structure of this compound is C11H21NO . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .Scientific Research Applications

Anticancer Activity

4-Methyl-1-(piperidin-1-YL)pentan-1-one and its derivatives have been explored for their potential in anticancer therapy. Research by Lv et al. (2019) focused on a heterocyclic compound derived from this compound, which exhibited in vitro anticancer activities against human bone cancer cell lines. This research underscores the compound's promise in developing new cancer treatments.

Neurotransmitter Reuptake Inhibition

Piperidine derivatives, including this compound, have been studied for their role in neurotransmitter reuptake inhibition. A study by Meltzer et al. (2006) highlighted the synthesis of 2-aminopentanophenones, which yielded selective inhibitors of dopamine and norepinephrine transporters, indicating potential therapeutic applications in treating disorders related to neurotransmitter imbalances.

Corrosion Inhibition

In the field of material science, piperidine derivatives are being investigated for their corrosion inhibition properties. For example, Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, revealing their efficiency in inhibiting the corrosion of iron. This research opens doors for the development of new, more effective corrosion inhibitors.

Platelet Aggregation Inhibition

Piperazine derivatives, closely related to piperidine compounds, have been researched for their role in inhibiting platelet aggregation. Parlow et al. (2010) explored the synthesis of such compounds, leading to the discovery of a potent P2Y12 antagonist with promising applications in preventing thrombotic events.

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological activities and pharmacological applications .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

Safety and Hazards

properties

IUPAC Name |

4-methyl-1-piperidin-1-ylpentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-10(2)6-7-11(13)12-8-4-3-5-9-12/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEKOHZAOLNNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098713.png)

![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)